molecular formula C12H15N3OS B5169755 2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide

2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B5169755
M. Wt: 249.33 g/mol
InChI Key: MBTSECPCTCBUNP-UHFFFAOYSA-N
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Description

2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions . The reaction proceeds through the formation of an intermediate N,N’-dibenzylidene-o-phenylenediamine, which is then converted into the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis. For its potential anticancer activity, the compound inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide is unique due to the presence of both the benzimidazole core and the sulfanylacetamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-propylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-7-15-10-6-4-3-5-9(10)14-12(15)17-8-11(13)16/h3-6H,2,7-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTSECPCTCBUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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